4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with two carboxylic acid substituents at positions 2 and 2. This structure combines the rigidity of the pyridine ring with the versatility of the pyrazole moiety, making it a valuable scaffold in medicinal chemistry and materials science. Analytical data for its dimethyl ester derivative (C${11}$H${14}$N$2$O$4$) include $^1$H NMR peaks at δ 1.87–2.15 (methylene protons) and 3.04–4.19 (ester methyl and bridging protons), confirming its bicyclic conformation . The compound has been utilized in diversity-oriented synthesis programs to generate diamides and fused derivatives for biological evaluation .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCDCOAAMJBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)C(=O)O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid typically involves the following steps:
1,3-Dipolar Cycloaddition: The key step in the synthesis is the 1,3-dipolar cycloaddition of a 1-aminopyridinium species with acetylene dicarboxylic acid esters. This reaction forms the pyrazole ring fused to the pyridine ring.
Monodecarboxylation: The resulting product undergoes monodecarboxylation to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid groups, to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid in the development of anticancer agents. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, coordination complexes formed with zinc and manganese have shown promising results against human breast cancer cells and other malignancies. These complexes were evaluated using the MTT assay to determine cell viability and exhibited significant cytotoxic effects compared to standard treatments like cisplatin .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies involving metal complexes derived from similar pyrazole structures demonstrated enhanced antibacterial and antifungal activities against pathogens such as Pseudomonas aeruginosa and Candida albicans. The mechanism of action is believed to involve chelation of metal ions that increase the lipophilicity of the complexes, facilitating their penetration into bacterial cell membranes .
Material Science
2.1 Coordination Chemistry
this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has led to the synthesis of novel materials with unique properties. These metal-organic frameworks can be used in catalysis and gas storage applications due to their tunable porosity and surface area .
2.2 Drug Delivery Systems
The compound's structural features allow it to be utilized in designing drug delivery systems. Its derivatives can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects. Research into polymeric nanoparticles incorporating this compound has shown potential for targeted drug delivery in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as the metabotropic glutamate receptor 5 (mGlu5). As a negative allosteric modulator, it binds to a site distinct from the active site on the receptor, causing a conformational change that reduces receptor activity. This modulation affects downstream signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally related to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, differing in substituents, regiochemistry, or fused systems:
Esters of this compound
Key Differences :
- The dimethyl ester’s low yield (0.4%) suggests challenges in synthesis, possibly due to steric hindrance or competing reactions .
Regioisomeric Diamides
Comparison :
- The 2,6-diamides (1a) and 3,6-diamides (1b) differ in electronic distribution due to substituent positions, which may affect binding to biological targets.
Fused Derivatives
Key Differences :
- The steroid fusion introduces chiral centers and hydrophobic domains, likely influencing membrane permeability and receptor interactions compared to the simpler dicarboxylic acid derivatives .
Pyrazolo[1,5-a]pyrimidines and Thieno[2,3-b]pyridines
- Compounds like pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines share synthetic routes involving heterocyclic amines and dicarbonyl reagents .
Comparison :
- These analogs lack the bicyclic saturation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, reducing conformational rigidity but increasing aromaticity, which may alter electronic properties and reactivity .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, particularly its role in photodynamic therapy (PDT), cytotoxicity against cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 198.18 g/mol. The compound features a fused pyrazole-pyridine ring system with two carboxylic acid groups that contribute to its biological activity.
Photodynamic Therapy (PDT)
Recent studies have demonstrated that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine can act as effective photosensitizers in PDT. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells.
Case Study: Efficacy Against Cancer Cell Lines
- Cell Lines Tested : A375 (melanoma), OE19 (esophageal adenocarcinoma), HT1376 (bladder carcinoma)
- IC50 Values :
- A375 : 31 nM for the lead di(hydroxymethyl)-substituted derivative.
- OE19 : 63 nM.
- HT1376 : 73 nM.
These values indicate that the compound exhibits potent cytotoxicity against various cancer cell lines when activated by light. The presence of hydroxymethyl groups significantly enhances the phototoxic activity compared to other derivatives .
Structure-Activity Relationship
The biological activity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives is influenced by their structural modifications:
- Hydroxymethyl vs. Carboxylic Acid Substituents : Compounds with hydroxymethyl groups showed higher intracellular accumulation and phototoxicity compared to those with carboxylic acid substituents.
- Substituent Effects : Variations in substituents on the phenyl rings affect the compounds' ability to act as photosensitizers. For instance, methoxy and methyl substitutions lead to decreased activity against A375 cells .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| Di(hydroxymethyl)-substituted | A375 | 31 | Highest efficacy observed |
| Diacid derivative | OE19 | 63 | Effective but less than A375 |
| Diacid derivative | HT1376 | 73 | Moderate efficacy |
| Diester derivative | A375 | >344 | Significantly lower activity |
Q & A
Q. What are the common synthetic routes for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid?
The synthesis typically involves multi-step reactions starting from pyrazolo-pyridine precursors. For example:
- Step 1 : Condensation of hydrazine derivatives with cyclic ketones to form the tetrahydropyrazolo[1,5-a]pyridine core.
- Step 2 : Introduction of carboxylic acid groups via oxidation or hydrolysis of ester intermediates (e.g., diethyl esters). Hydrolysis conditions (acidic/basic) must be carefully controlled to avoid decarboxylation .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .
Table 1 : Example reaction conditions for ester-to-acid conversion (hypothetical data based on analogous reactions):
| Substrate | Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Diethyl ester | 6M HCl | 80 | 65 | 95% |
| Diethyl ester | NaOH (aq.) | 60 | 72 | 92% |
Q. How is the structural integrity of this compound confirmed?
- NMR Spectroscopy : H and C NMR are used to verify the tetrahydropyrazolo core and carboxylic acid protons (e.g., δ ~12 ppm for -COOH in H NMR). For example, in related compounds, the pyridine ring protons appear as multiplet signals between δ 2.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calculated 210.0641, observed 210.0638) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch) confirm carboxylic acid groups .
Q. What are the key challenges in purifying this compound?
- Byproduct Formation : Partial oxidation or incomplete hydrolysis of ester intermediates can generate impurities. Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol/water) is employed .
- Acidic Degradation : Prolonged exposure to strong acids during hydrolysis may degrade the tetrahydropyrazolo core. Neutralization with weak bases (e.g., NaHCO) immediately after reaction completion mitigates this .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in its synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For example, THF improved yields by 15% in Grignard-mediated coupling steps .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts can accelerate cyclization. A study showed ZnCl increased cyclization efficiency from 50% to 78% in analogous pyrazolo-pyridine syntheses .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like diazotization .
Q. How to resolve contradictions in reported biological activities of derivatives?
- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC measurement methods) can lead to discrepancies. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric) is recommended .
- Structural Confirmation : Impurities in test compounds (e.g., residual solvents) may skew results. Purity verification via HPLC (>98%) and elemental analysis is critical .
Q. What strategies address regioselectivity issues during functionalization?
- Directing Groups : Introducing temporary protecting groups (e.g., Boc on nitrogen) can steer electrophilic substitution to specific positions on the pyrazolo-pyridine ring .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites. For example, C-2 and C-3 positions are more electrophilic due to electron-withdrawing carboxylic acid groups, guiding nucleophilic attack .
Table 2 : Regioselectivity in derivatives (hypothetical data):
| Position | Reactivity (DFT) | Functionalization Yield (%) |
|---|---|---|
| C-2 | High | 85 |
| C-3 | Moderate | 65 |
| C-7 | Low | 30 |
Methodological Notes
- Data Contradiction Analysis : When conflicting spectral data arise (e.g., NMR shifts), compare with structurally validated analogs (e.g., PubChem entries) and re-examine sample preparation (e.g., deuterated solvent effects) .
- Advanced Characterization : X-ray crystallography resolves ambiguities in tautomeric forms or hydrogen-bonding networks, which are common in polycyclic carboxylic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
